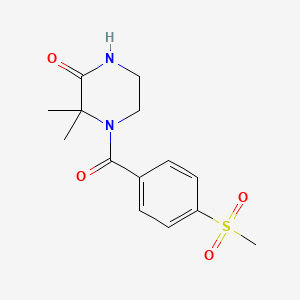

3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one, also known as MSB, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MSB belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Analytical Methodologies

- A sensitive and selective method for the determination of oxytocin receptor antagonist L-368,899 (a compound related to "3,3-Dimethyl-4-(4-(methylsulfonyl)benzoyl)piperazin-2-one") in human plasma has been developed, utilizing automated pre-column chemical derivatization and HPLC with fluorescence detection. This approach enhances the understanding of pharmacokinetics and drug monitoring in clinical settings (Kline et al., 1999).

Drug Metabolism

- The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied using human liver microsomes and recombinant enzymes, revealing insights into the enzymatic pathways involved in its bioconversion. This research contributes to the optimization of drug dosing and reduction of potential drug interactions (Hvenegaard et al., 2012).

Material Science

- Hyperbranched polymers with multiamino groups have been synthesized through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, without catalysts. These polymers' solubility in water and organic solvents opens new possibilities for their use in biomedical applications and material science (Yan & Gao, 2000).

Crystallography and Drug Design

- The synthesis and crystallographic analysis of 1-benzhydryl-4-methanesulfonyl-piperazine provides valuable structural insights, which can be applied in the design of new chemical entities with potential therapeutic applications (Naveen et al., 2007).

Antimicrobial Research

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent inhibitory activities against bacterial biofilms and MurB enzymes, presenting a promising approach for developing new antimicrobial agents (Mekky & Sanad, 2020).

Wirkmechanismus

Target of Action

Similar compounds with benzophenone, indole, and benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division .

Mode of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Compounds with similar structures have been found to have broad-spectrum biological activities , suggesting that multiple pathways could be affected.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

3,3-dimethyl-4-(4-methylsulfonylbenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(7-5-10)21(3,19)20/h4-7H,8-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDYSVROPFDOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)

![1-(tert-butyl)-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430170.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)

![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)